molecular formula C17H22FN5 B2407618 4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 2415631-03-5

4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No. B2407618
CAS RN: 2415631-03-5
M. Wt: 315.396
InChI Key: BQTUJLOPOHSLPF-UHFFFAOYSA-N
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Description

The compound “4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine” is related to a class of compounds used in the synthesis of Olaparib . Olaparib is a poly ADP ribose polymerase (PARP) inhibitor useful in the treatment of cancers .


Synthesis Analysis

The synthesis of related compounds involves various processes and methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-Ray diffraction . The structure is often determined by the specific substituents on the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the replacement of certain moieties and the addition of specific groups . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on certain transporters .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as X-Ray diffraction . The specific properties often depend on the exact structure and substituents of the compound .

Mechanism of Action

The mechanism of action of related compounds like Olaparib involves the inhibition of the poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair . This makes it useful in the treatment of cancers .

Safety and Hazards

Safety and hazards associated with similar compounds are often determined by specific tests and assays . For instance, certain compounds in this class have been classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 - Eye Dam. 1 - Skin Sens. 1A .

Future Directions

The future directions in the research and development of these compounds could involve the design and synthesis of novel analogues, further study of their structure-activity relationship, and exploration of their potential uses in the treatment of various diseases .

properties

IUPAC Name

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5/c1-21(2)17-19-7-6-16(20-17)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTUJLOPOHSLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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